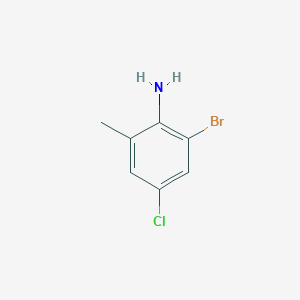

2-Bromo-4-chloro-6-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-chloro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGLAPAIOBPKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608538 | |

| Record name | 2-Bromo-4-chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146948-68-7 | |

| Record name | 2-Bromo-4-chloro-6-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146948-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2-bromo-4-chloro-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloro-6-methylaniline

CAS Number: 146948-68-7

This technical guide provides comprehensive information on the chemical and physical properties, a representative synthetic protocol, and safety data for 2-Bromo-4-chloro-6-methylaniline. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize halogenated anilines as key building blocks in organic synthesis.

Chemical and Physical Properties

This compound is a polysubstituted aniline derivative with the molecular formula C₇H₇BrClN.[1][2] Its structure incorporates bromine, chlorine, and a methyl group on the aniline ring, making it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 146948-68-7 | [2] |

| Molecular Formula | C₇H₇BrClN | [1][2] |

| Molecular Weight | 220.49 g/mol | [1][2][3] |

| Appearance | Light brown to brown solid | [3] |

| Melting Point | 46-48°C | [1][4] |

| Boiling Point | 282.9°C at 760 mmHg | [1][4] |

| Density | 1.619 g/cm³ (Predicted) | [1][3] |

| pKa | 1.75 ± 0.10 (Predicted) | [3][5] |

| Flash Point | 124.9°C | [1] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [3] |

Table 2: Computational Data

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [6] |

| LogP | 2.99312 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 0 | [6] |

Representative Synthesis Protocol

General Experimental Procedure:

-

Starting Material Preparation: Begin with 4-chloro-2-methylaniline as the substrate.

-

Reaction Setup: Dissolve the 4-chloro-2-methylaniline in a suitable solvent, such as chloroform or acetic acid, in a reaction vessel equipped with a stirrer and maintained at a controlled temperature, typically around 0-5°C, using an ice bath.

-

Bromination: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent, to the reaction mixture. The addition should be dropwise to control the reaction rate and temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent, such as sodium thiosulfate solution, to remove any excess bromine. Neutralize the mixture with a suitable base, like sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent, such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Below is a visual representation of a plausible synthetic workflow.

Caption: A plausible workflow for the synthesis of this compound.

Applications in Research and Development

Halogenated anilines like this compound are valuable intermediates in organic synthesis.[7] The presence of multiple halogen substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[7] The specific substitution pattern of this compound offers unique reactivity for the development of novel compounds.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Table 3: Hazard and Precautionary Statements

| Category | Statement | Source |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. Cas 146948-68-7,this compound | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 146948-68-7 [chemicalbook.com]

- 4. This compound | 146948-68-7 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Bromo-6-chloro-4-methylaniline | 135340-78-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-chloro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2-Bromo-4-chloro-6-methylaniline, with the CAS number 146948-68-7, is a substituted aniline derivative. Its chemical structure and key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrClN | [1][2] |

| Molecular Weight | 220.49 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [3] |

| CAS Number | 146948-68-7 | [1][2] |

| Predicted pKa | 1.75 ± 0.10 | |

| Predicted Density | 1.619 ± 0.06 g/cm³ | |

| Storage Temperature | Room temperature, in an inert atmosphere and dark place. |

Chemical Structure:

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 2, a chlorine atom at position 4, a methyl group at position 6, and an amino group at position 1.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-chloro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and key analytical data for 2-Bromo-4-chloro-6-methylaniline, a substituted aniline derivative of interest in synthetic and medicinal chemistry.

Chemical Identity and Molecular Structure

This compound is an aromatic amine with bromine, chlorine, and methyl substituents on the benzene ring. Its unique substitution pattern influences its chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

Core Identifiers

The fundamental identifiers for this compound are summarized below, providing standardized nomenclature and registry information crucial for database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 146948-68-7[1][2] |

| Molecular Formula | C₇H₇BrClN[1][3][4] |

| Molecular Weight | 220.49 g/mol [1] |

| InChI | InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3[1] |

| InChIKey | PLGLAPAIOBPKMR-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(=CC(=C1N)Br)Cl[1] |

Structural Relationships

The relationships between the compound's name, formula, and various structural representations are essential for understanding its chemical nature.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including reaction setups, purification methods, and storage.

| Property | Value | Source |

| Appearance | Light brown solid | [5] |

| Melting Point | 46-48 °C | [4] |

| Boiling Point | 282.9 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.619 g/cm³ | [4] |

| Flash Point | 124.9 °C | [4] |

| pKa | 1.75 ± 0.10 (Predicted) | [3] |

| Storage | Keep in dark place, inert atmosphere, room temperature. | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the molecular structure of a synthesized compound. While a complete dataset is not publicly available, key proton NMR data has been reported in the literature.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, confirming the substitution pattern on the aromatic ring and the presence of methyl and amine groups.

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| 7.29 ppm | Doublet (d) | 1H | 1.9 Hz | Aromatic C-H |

| 7.26 ppm | Singlet (s) | 1H | - | Aromatic C-H |

| 3.90 ppm | Broad Singlet (bs) | 2H | - | Amine (-NH₂) |

| 2.19 ppm | Singlet (s) | 3H | - | Methyl (-CH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz[5] |

Experimental Protocols

The synthesis and purification of this compound are critical steps for its use as a chemical intermediate. The following protocols are derived from patent literature describing its preparation and use.

Synthesis and Purification Workflow

The general workflow involves a chemical reaction to form the aniline, followed by purification to isolate the final product.

Purification Protocol

The following purification method has been reported for isolating this compound after its synthesis.[5]

Objective: To purify the crude reaction product to obtain high-purity this compound.

Materials & Equipment:

-

Crude this compound

-

Silica gel (100-200 mesh)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Glass chromatography column

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of 5% ethyl acetate in hexane.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator.

-

The resulting residue is this compound, obtained as a light brown solid. A reported yield for this purification step is 73%.[5]

This technical guide consolidates the available structural, physical, and analytical data for this compound, providing a foundational resource for researchers in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-Bromo-4-chloro-6-methylaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is presented as a three-step process commencing from the readily available starting material, 4-chloro-2-methylaniline. This document provides detailed, plausible experimental protocols for each synthetic step, a comprehensive table of quantitative data for the key compounds, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The proposed synthesis of this compound from 4-chloro-2-methylaniline involves three primary stages:

-

Acetylation: The amino group of the starting material, 4-chloro-2-methylaniline, is protected by acetylation with acetic anhydride. This step is crucial to control the regioselectivity of the subsequent bromination reaction by moderating the activating effect of the amino group.

-

Bromination: The resulting N-(4-chloro-2-methylphenyl)acetamide is then subjected to electrophilic aromatic substitution using a brominating agent such as N-Bromosuccinimide (NBS). The directing effects of the substituents on the aromatic ring are anticipated to favor the introduction of the bromine atom at the 6-position.

-

Hydrolysis: The final step involves the removal of the acetyl protecting group via acid-catalyzed hydrolysis to yield the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 4-Chloro-2-methylaniline | 95-69-2 | C₇H₈ClN | 141.60 | 24-27 | 241 | 1.19 (at 25°C) |

| N-(4-chloro-2-methylphenyl)acetamide | 6945-56-8 | C₉H₁₀ClNO | 183.63 | 138-141 | Not available | Not available |

| This compound | 146948-68-7 | C₇H₇BrClN | 220.49 | Not available | Not available | 1.619 (Predicted) |

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis.

Step 1: Synthesis of N-(4-chloro-2-methylphenyl)acetamide (Acetylation)

Materials:

-

4-Chloro-2-methylaniline

-

Acetic anhydride

-

Concentrated Hydrochloric Acid

-

Sodium acetate

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-methylaniline (1.0 equivalent) in a suitable volume of water containing a catalytic amount of concentrated hydrochloric acid.

-

Prepare a solution of sodium acetate (1.1 equivalents) in water.

-

To the stirred solution of the aniline hydrochloride, add acetic anhydride (1.1 equivalents).

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution. A precipitate of N-(4-chloro-2-methylphenyl)acetamide is expected to form.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield white to off-white crystals.

Step 2: Synthesis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide (Bromination)

Materials:

-

N-(4-chloro-2-methylphenyl)acetamide

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (or another suitable inert solvent)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-chloro-2-methylphenyl)acetamide (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide.

-

Further purification can be achieved by column chromatography or recrystallization.

Step 3: Synthesis of this compound (Hydrolysis)

Materials:

-

N-(2-bromo-4-chloro-6-methylphenyl)acetamide

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium hydroxide solution

-

Water

Procedure:

-

In a round-bottom flask, suspend N-(2-bromo-4-chloro-6-methylphenyl)acetamide (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete, as monitored by TLC.

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution until the pH is basic.

-

The product, this compound, may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

If extracted, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The final product can be purified by column chromatography or recrystallization to obtain pure this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Proposed three-step synthesis of this compound.

Technical Guide: 2-Bromo-4-chloro-6-methylaniline

IUPAC Name: 2-Bromo-4-chloro-6-methylaniline CAS Number: 146948-68-7 Synonyms: 2-Bromo-4-chloro-6-methylbenzenamine, 2-bromo-4-chloro-6-methyl-phenylamine

This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthetic protocol, potential applications, and safety information for this compound, a substituted aromatic amine of significant interest in synthetic and medicinal chemistry.

Physicochemical and Computed Properties

This compound is a poly-substituted aniline derivative. The presence of three different substituents on the benzene ring—bromo, chloro, and methyl groups—in addition to the primary amino group, makes it a versatile building block for the synthesis of more complex molecules. Its key properties are summarized below.[1][2][3][4][5][6]

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClN | [1][2][5][6] |

| Molecular Weight | 220.49 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [7] |

| Melting Point | 46-48 °C | [7] |

| Boiling Point (Predicted) | 282.9 ± 35.0 °C | [7] |

| pKa (Predicted) | 1.75 ± 0.10 | [7][1] |

| XLogP3-AA (Computed) | 2.9 | [1][2] |

| CAS Number | 146948-68-7 | [7][1][2][3][4][5][6] |

Synthesis and Experimental Protocols

Proposed Synthesis: Electrophilic Bromination of 2-Chloro-6-methylaniline

This protocol describes the bromination at the C4 position of 2-chloro-6-methylaniline using N-Bromosuccinimide (NBS), a common and effective brominating agent for activated aromatic rings.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methylaniline (1.0 equivalent) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Below is a workflow diagram illustrating this proposed synthetic pathway.

Applications in Drug Discovery and Organic Synthesis

Substituted anilines are foundational building blocks in the pharmaceutical and agrochemical industries.[2] The presence of multiple halogen atoms provides metabolic stability and modulates the electronic and lipophilic properties of a molecule, which are critical for its pharmacokinetic and pharmacodynamic profile.

-

Scaffold for Kinase Inhibitors: Many FDA-approved tyrosine kinase inhibitors, used in cancer therapy, are built upon substituted aniline scaffolds. For example, the related compound 2-Chloro-6-methylaniline is a key intermediate in the synthesis of Dasatinib, a drug used to treat chronic myelogenous leukemia (CML).[8] The unique substitution pattern of this compound makes it a valuable precursor for developing novel kinase inhibitors or other targeted therapies.

-

Intermediate for Complex Molecules: The amino group can be readily diazotized and replaced with a variety of other functional groups (e.g., -OH, -CN, -F), while the bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the construction of complex molecular architectures from a relatively simple starting material.

-

Agrochemical Development: Halogenated aromatic compounds are frequently used in the development of new herbicides and pesticides.[2] The specific substitution pattern of this molecule could be explored for the synthesis of novel active ingredients in crop protection.

The logical relationship for its application in drug discovery is outlined in the diagram below.

Safety and Handling

As with other halogenated anilines, this compound should be handled with care, assuming it is toxic and hazardous.

-

General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Handling Precautions: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place with an inert atmosphere.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Disclaimer: This guide is for informational purposes for research professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols. A full Safety Data Sheet (SDS) should be consulted before handling this chemical.

References

- 1. 2-Bromo-4-methylaniline(583-68-6) 1H NMR [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2-Bromo-4-chloro-6-methylbenzenamine | C7H7BrClN | CID 20543754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 146948-68-7 [chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. scbt.com [scbt.com]

- 7. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

Safety Data Sheet: 2-Bromo-4-chloro-6-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Bromo-4-chloro-6-methylaniline (CAS No. 146948-68-7). Due to the limited availability of specific toxicological and ecotoxicological data for this compound, information from structurally similar chemicals has been included to provide a more complete hazard assessment. All personnel handling this chemical should be thoroughly trained in the procedures outlined in this document and have access to the appropriate personal protective equipment.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This information is crucial for the proper design of experiments and for understanding the substance's behavior under various conditions.

| Property | Value | Source |

| CAS Number | 146948-68-7 | Multiple Sources |

| Molecular Formula | C₇H₇BrClN | Multiple Sources |

| Molecular Weight | 220.49 g/mol | Multiple Sources |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 46-48 °C | [1] |

| Boiling Point | 282.9 ± 35.0 °C (Predicted) | [1] |

| pKa | 1.75 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Signal Word: Warning

Toxicological Data (Analogous Compounds)

| Compound | CAS No. | Test | Route | Species | Value |

| 4-Chloro-2-methylaniline | 95-69-2 | LD50 | Oral | Rat | 860 mg/kg[1] |

| 4-Chloro-2-methylaniline | 95-69-2 | LD50 | Dermal | Rat | >2150 mg/kg[1] |

| 2-Chloroaniline | 95-51-2 | LD50 | Oral | Mouse | 256 mg/kg[2] |

| 2,4-Dichlorotoluene | 95-73-8 | LC50 | Inhalation | Rat | > 2,669 mg/m³/4h[3] |

| 2,6-Dichlorotoluene | 118-69-4 | LD50 | Oral | Rat | ~2,000 mg/kg (estimated)[4] |

| 4-Bromoaniline | 106-40-1 | LD50 | Oral | Rat | Harmful if swallowed (Category 4)[5] |

| 4-Bromoaniline | 106-40-1 | LD50 | Dermal | Rabbit | Toxic in contact with skin (Category 3)[5] |

Ecotoxicological Data (Analogous Compounds)

Similarly, specific ecotoxicological data for this compound is lacking. The data below for related compounds highlights the potential environmental hazards.

| Compound | CAS No. | Test | Species | Value |

| 2,6-Dichlorotoluene | 118-69-4 | LC50 | Fish | ~1–10 mg/L (estimated)[4] |

| 4-Bromoaniline | 106-40-1 | LC50 | Freshwater Fish | 47.5 mg/L (96h)[6] |

| 2-Chloroaniline | 95-51-2 | - | Aquatic Organisms | Very toxic to aquatic life with long lasting effects[7] |

Experimental Protocols

Handling Protocol

All work with this compound must be conducted in a well-ventilated laboratory, and a certified chemical fume hood is required when handling the solid or creating solutions.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A lab coat, long pants, and closed-toe shoes.

Dispensing and Use:

-

Before use, ensure the work area is clean and uncluttered.

-

Have an appropriate spill kit readily available.

-

When weighing the solid, do so in a fume hood to avoid inhalation of dust.

-

When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

After handling, wash hands thoroughly with soap and water.

Storage Protocol

Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed and store in a dark place under an inert atmosphere.

Spill and Emergency Protocols

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, absorb with an inert dry material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Halogenated organic waste should be segregated from non-halogenated waste streams.

-

Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Incineration at high temperatures is a common disposal method for such compounds.[8]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of key safety and emergency procedures for working with this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision-making workflow for responding to a spill.

Caption: First aid procedures for different routes of exposure.

References

- 1. EêÌ ñºñTCgF»w¨¿F@S|N|Q|`Aj_ [anzeninfo.mhlw.go.jp]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. 2,4-Dichlorotoluene - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 2,6-Dichlorotoluene [intersurfchem.net]

- 5. technopharmchem.com [technopharmchem.com]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of 2-Bromo-4-chloro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Bromo-4-chloro-6-methylaniline, a key intermediate in various organic syntheses. The information is curated for professionals in research, scientific, and drug development fields, with a focus on clarity, data presentation, and experimental context.

Core Properties

This compound, with the CAS number 146948-68-7, is a substituted aniline derivative.[1][2][3][4][5] Its structure incorporates bromine, chlorine, and a methyl group on the aniline ring, making it a versatile building block in the synthesis of more complex molecules.

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClN | [3][4][5][6] |

| Molecular Weight | 220.49 g/mol | [3][4][6][7] |

| Appearance | Light brown to brown solid | [1] |

| Density | 1.619 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.75 ± 0.10 (Predicted) | [1][6] |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [1] |

| CAS Number | 146948-68-7 | [1][2][3][4][6] |

Synthesis and Experimental Protocols

A logical workflow for a potential synthesis route is outlined in the diagram below. This represents a generalized pathway that could be adapted for the specific synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra were not found in the search results, predicted spectral data is available.

| Spectroscopy | Data |

| ¹H NMR | Predicted data is available through chemical databases. |

| ¹³C NMR | Predicted data is available through chemical databases.[6] |

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following table summarizes key safety information.

| Hazard Class | Description |

| Acute Toxicity (Oral) | Harmful if swallowed.[7] |

| Acute Toxicity (Dermal) | Harmful in contact with skin.[7] |

| Skin Corrosion/Irritation | Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[7] |

| Skin Sensitization | May cause an allergic skin reaction.[7] |

| Acute Toxicity (Inhalation) | Harmful if inhaled.[7] |

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Keep in a dark place.[1]

-

Store under an inert atmosphere.[1]

-

Keep container tightly closed in a dry and well-ventilated place.

Reactivity and Stability

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Information not available in search results.

-

Hazardous Decomposition Products: Information not available in search results.

Logical Relationships in Analysis

The analytical workflow for confirming the identity and purity of a synthesized batch of this compound would typically follow a logical progression of spectroscopic and chromatographic techniques.

References

- 1. This compound CAS#: 146948-68-7 [chemicalbook.com]

- 2. This compound | 146948-68-7 [chemicalbook.com]

- 3. 2-Bromo-4-chloro-6-methylbenzenamine | C7H7BrClN | CID 20543754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. capotchem.cn [capotchem.cn]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Bromo-2-chloro-6-methylaniline | C7H7BrClN | CID 2769626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Solubility Determination of 2-Bromo-4-chloro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-6-methylaniline is a substituted aniline derivative with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its physicochemical properties, particularly its solubility, is crucial for its effective use in research and development. This technical guide provides a summary of the available physicochemical data for this compound and outlines a detailed experimental protocol for determining its solubility.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 146948-68-7 | [1][2][3] |

| Molecular Formula | C₇H₇BrClN | [1][2][3] |

| Molecular Weight | 220.49 g/mol | [1][2][4] |

| Melting Point | 46-48°C | [1] |

| Boiling Point | 282.9°C at 760 mmHg | [1] |

| Density | 1.619 g/cm³ | [1] |

| Appearance | Light brown to brown solid | [3] |

| pKa (Predicted) | 1.75 ± 0.10 | [1][2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1][3] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The following is a generalized protocol that can be adapted to determine the solubility of this compound in a solvent of interest.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6] It is advisable to determine the necessary equilibration time through preliminary experiments.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the chosen solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the shake-flask method.

References

- 1. Cas 146948-68-7,this compound | lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound CAS#: 146948-68-7 [m.chemicalbook.com]

- 4. 2-Bromo-4-chloro-6-methylbenzenamine | C7H7BrClN | CID 20543754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectral Analysis of 2-Bromo-4-chloro-6-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-chloro-6-methylaniline (CAS Number: 146948-68-7). Due to the limited availability of public experimental spectral data for this specific compound, this document also includes data for the related isomer, 4-Bromo-2-chloro-6-methylaniline, for comparative purposes. The guide details generalized experimental protocols for acquiring such data and presents a logical workflow for spectral analysis.

Compound Identification

| Property | Value |

| Compound Name | This compound |

| CAS Number | 146948-68-7[1][2] |

| Molecular Formula | C₇H₇BrClN[1] |

| Molecular Weight | 220.49 g/mol [1] |

| Melting Point | 46-48°C[3] |

| Boiling Point | 282.9°C at 760 mmHg[3] |

| Density | 1.619 g/cm³[3] |

Spectral Data

Mass Spectrometry (MS)

Target Compound: this compound (Predicted)

A mass spectrum for this compound would be expected to show a molecular ion peak cluster corresponding to its isotopic composition (presence of Bromine and Chlorine).

Isomer: 4-Bromo-2-chloro-6-methylaniline (Experimental GC-MS Data)

The following table summarizes the key peaks from the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the isomer 4-Bromo-2-chloro-6-methylaniline.

| m/z | Interpretation |

| 221 | Molecular ion [M+2]⁺ |

| 219 | Molecular ion [M]⁺ |

| 140 | [M - Br]⁺ |

| 138 | [M - Br - H₂]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for this compound is available from some chemical database suppliers. However, without experimental validation, these are for estimation purposes only.

¹H-NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show signals for the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts and coupling patterns would be influenced by the positions of the bromine, chlorine, and methyl substituents on the aniline ring.

¹³C-NMR (Carbon-13 NMR)

The ¹³C-NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts determined by the electronic environment created by the various substituents.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for compounds such as this compound.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Gas Chromatography:

-

Injector Temperature: Typically set to 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is used to separate the components of the sample. For example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating fragment ions and a molecular ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier detects the ions.

-

Data Acquisition: The mass spectrum is recorded over a specific m/z range (e.g., 40-500 amu).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added to reference the chemical shifts to 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition for ¹H-NMR:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is set.

-

Spectral Width: A range of approximately 12-15 ppm is scanned.

-

-

Data Acquisition for ¹³C-NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Spectral Width: A range of approximately 0-220 ppm is scanned.

-

Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral analysis.

This guide provides a foundational understanding of the spectral characteristics and analysis of this compound. For definitive structural confirmation and research purposes, it is highly recommended to acquire experimental data on a purified sample of the compound.

References

A Technical Guide to 2-Bromo-4-chloro-6-methylaniline for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Building Block

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-6-methylaniline, a substituted aniline that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, physicochemical properties, and putative experimental protocols for its synthesis and analysis.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial chemical suppliers. Purity levels of 98% or higher are commonly offered, ensuring its suitability for demanding synthetic applications. Researchers can procure this compound from vendors such as Sigma-Aldrich, Santa Cruz Biotechnology, Oakwood Chemical, and ChemicalBook, among others.[1][2][3][4] It is advisable to consult the certificate of analysis (CoA) from the specific supplier for lot-specific purity and other quality control data.[2]

Table 1: Commercial Supplier Specifications for this compound

| Supplier Example | Purity Specification | Additional Notes |

| Sigma-Aldrich | ≥98% | Certificate of Analysis available.[1] |

| Capot Chemical | 98% (Min GC) | Moisture content ≤ 0.5% Max.[5] |

| ChemicalBook | 98% | - |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 146948-68-7 | [6][7] |

| Molecular Formula | C₇H₇BrClN | [6][7] |

| Molecular Weight | 220.49 g/mol | [6][7] |

| Appearance | Light brown to brown solid | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Experimental Protocols

The following sections outline plausible experimental protocols for the synthesis and analysis of this compound, based on established methods for substituted anilines. These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway, likely starting from a more readily available substituted aniline or nitrobenzene. A general strategy involves the sequential introduction of the bromo, chloro, and amino functionalities onto the methylbenzene core. The following is a generalized workflow based on common synthetic transformations for anilines.[11][12][13]

Caption: A generalized synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

-

Protection of the Amine Group (Optional but Recommended): To prevent side reactions, the amino group of the starting aniline (e.g., 4-chloro-2-methylaniline) can be protected, for instance, by acetylation with acetic anhydride.

-

Electrophilic Bromination: The protected aniline can then be subjected to electrophilic bromination using a reagent like N-bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., acetic acid or a chlorinated solvent). The directing effects of the substituents will guide the bromine to the desired position.

-

Deprotection: Following bromination, the protecting group is removed. For an acetyl group, this can be achieved by acid or base hydrolysis.

-

Purification: The crude product would likely require purification, with column chromatography on silica gel being a standard method to isolate the desired isomer.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted anilines. It allows for both the separation of components in a mixture and their identification based on their mass-to-charge ratio.[14][15]

Caption: A typical workflow for the GC-MS analysis of a substituted aniline.

Detailed Methodology (General Protocol):

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

-

Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a higher temperature (e.g., 280 °C), and hold for a period.[16]

-

-

MS Conditions:

-

Ion Source: Electron ionization (EI) is commonly used.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: The mass range should be set to encompass the expected molecular ion and fragment ions of the analyte.

-

-

Data Analysis: The retention time of the analyte is determined from the chromatogram, and the corresponding mass spectrum is analyzed to confirm the identity of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion and fragment ions.

Applications in Drug Discovery and Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of bioactive molecules.[17] The specific substitution pattern of this compound makes it a valuable precursor for creating complex molecular architectures with potential therapeutic applications. While specific examples of its direct use in a signaling pathway are not prominently documented in publicly available literature, its structural motifs are found in various classes of therapeutic agents. The presence of ortho-bromo and methyl groups, along with a para-chloro substituent, offers multiple points for further chemical modification, allowing for the fine-tuning of pharmacological properties.

The general importance of halogenated anilines as building blocks in medicinal chemistry is well-established.[18] They are frequently incorporated into scaffolds that target a range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The development of novel therapeutics often involves the synthesis of a library of related compounds, and this compound represents a useful starting point for generating such diversity.

Caption: A logical workflow illustrating the role of a building block like this compound in a drug discovery program.

References

- 1. This compound | 146948-68-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 146948-68-7 [chemicalbook.com]

- 4. This compound [oakwoodchemical.com]

- 5. capotchem.cn [capotchem.cn]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Bromo-4-chloro-6-methylbenzenamine | C7H7BrClN | CID 20543754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. echemi.com [echemi.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

synthesis of 2-Bromo-4-chloro-6-methylaniline from 4-chloro-6-methylaniline

Application Note: Synthesis of 2-Bromo-4-chloro-6-methylaniline

Introduction

This compound is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. The strategic placement of bromo, chloro, and methyl groups on the aniline ring provides a versatile scaffold for further chemical modifications. This application note details a reliable two-step protocol for the synthesis of this compound from the readily available starting material, 4-chloro-2-methylaniline. The methodology involves the protection of the amino group via acetylation, followed by regioselective bromination, and subsequent deprotection to yield the target compound. This process is designed to ensure high purity and yield, critical for downstream applications in drug development and materials science.

Experimental Protocols

Part 1: Acetylation of 4-chloro-2-methylaniline

This procedure protects the amino group as an acetanilide to prevent over-bromination and control regioselectivity.

Materials:

-

4-chloro-2-methylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-methylaniline (10.0 g, 70.6 mmol) in glacial acetic acid (50 mL).

-

To this solution, add acetic anhydride (8.0 mL, 84.7 mmol) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.

-

A white precipitate of N-(4-chloro-2-methylphenyl)acetamide will form. Isolate the solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water (3 x 50 mL).

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-chloro-2-methylphenyl)acetamide.

-

Dry the purified product in a vacuum oven at 60°C to a constant weight.

Part 2: Bromination of N-(4-chloro-2-methylphenyl)acetamide

This step introduces a bromine atom at the ortho-position to the amino group.

Materials:

-

N-(4-chloro-2-methylphenyl)acetamide

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Deionized water

-

Sodium thiosulfate solution (10% w/v)

-

Sodium bicarbonate solution (saturated)

-

Brine solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve the dried N-(4-chloro-2-methylphenyl)acetamide (10.0 g, 54.4 mmol) in acetonitrile (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (10.2 g, 57.1 mmol) in small portions over 30 minutes, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding 50 mL of 10% sodium thiosulfate solution to consume any unreacted bromine.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), deionized water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide.

Part 3: Hydrolysis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide

This final step removes the acetyl protecting group to yield the target aniline.

Materials:

-

N-(2-bromo-4-chloro-6-methylphenyl)acetamide

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide solution (10 M)

-

Dichloromethane

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To the crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide, add a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

-

Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the deprotection by TLC.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactant | Mol. Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Reagent | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Product | Yield (%) | Purity (%) |

| 1. Acetylation | 4-chloro-2-methylaniline | 141.60 | 10.0 | 70.6 | Acetic anhydride | 102.09 | 8.0 mL | 84.7 | N-(4-chloro-2-methylphenyl)acetamide | ~95 | >98 |

| 2. Bromination | N-(4-chloro-2-methylphenyl)acetamide | 183.64 | 10.0 | 54.4 | N-Bromosuccinimide | 177.98 | 10.2 g | 57.1 | N-(2-bromo-4-chloro-6-methylphenyl)acetamide | ~90 | >95 (crude) |

| 3. Hydrolysis | N-(2-bromo-4-chloro-6-methylphenyl)acetamide | 263.54 | (from prev. step) | ~49.0 | Conc. HCl | 36.46 | 50 mL | - | This compound | ~85 | >99 |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Application Note: Electrophilic Bromination of 4-Chloro-6-methylaniline

Abstract

This document provides a detailed protocol and theoretical background for the electrophilic bromination of 4-chloro-6-methylaniline. Halogenated anilines are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Understanding the mechanism and experimental parameters for their synthesis is fundamental for drug development and medicinal chemistry. This application note outlines the reaction mechanism, provides a detailed experimental protocol, and presents data in a structured format for clarity and reproducibility.

Introduction

Anilines and their substituted derivatives are foundational building blocks in organic synthesis. The amino group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions.[1][2] However, this high reactivity can often lead to multiple substitutions.[3] For a substrate like 4-chloro-6-methylaniline, the interplay of the activating amino and methyl groups with the deactivating but ortho-, para-directing chloro group presents a regiochemical challenge. This note details the selective monobromination of this substrate.

Reaction Mechanism

The bromination of 4-chloro-6-methylaniline is an electrophilic aromatic substitution reaction. The amino group (-NH2) is a strong activating group and is the primary director of the substitution. The methyl group (-CH3) is also an activating group, while the chloro group (-Cl) is a deactivating group, yet both are ortho-, para-directing.

The directing effects of the substituents are as follows:

-

-NH2 (at C1): Strongly activating, directs to C2 (ortho), C4 (para, blocked), and C6 (ortho, blocked).

-

-Cl (at C4): Deactivating, directs to C3 (ortho), C5 (ortho), and C1 (para, blocked).

-

-CH3 (at C6): Activating, directs to C2 (ortho), C5 (ortho), and C1 (para, blocked).

The powerful activating and directing effect of the amino group at position 1 will predominantly direct the incoming electrophile to the vacant ortho position, which is C2. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The final step is the deprotonation of this intermediate to restore the aromaticity of the ring, yielding 2-bromo-4-chloro-6-methylaniline.

Figure 1. Proposed reaction mechanism for the bromination of 4-chloro-6-methylaniline.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a visual representation.

Experimental Protocol

This protocol is adapted from standard procedures for the bromination of substituted anilines.[4]

Materials:

-

4-chloro-6-methylaniline

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Ethanol

-

Distilled water

-

Erlenmeyer flask (250 mL)

-

Stir bar and magnetic stir plate

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of 4-chloro-6-methylaniline in glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

In a dropping funnel, prepare a solution of 1.05 equivalents of bromine in a small amount of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline solution over a period of 15-20 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

Pour the reaction mixture into a beaker containing 150 mL of cold water.

-

If the solution has a persistent orange or yellow color due to excess bromine, add a 10% sodium bisulfite solution dropwise until the color disappears.

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.

-

Dry the purified product and determine its mass, yield, and melting point.

Figure 2. Flowchart of the experimental protocol for the bromination of 4-chloro-6-methylaniline.

Data Presentation

The following table summarizes representative quantitative data for the bromination of 4-chloro-6-methylaniline under optimized conditions.

| Parameter | Value |

| Molar Mass of Reactant | 155.61 g/mol |

| Molar Mass of Product | 234.51 g/mol |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 1 hour |

| Yield (Crude) | 85-90% |

| Yield (Recrystallized) | 75-80% |

| Melting Point (Product) | 78-80 °C |

| Appearance | Off-white to pale yellow solid |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ ppm) | 7.35 (s, 1H), 7.10 (s, 1H), 4.15 (br s, 2H), 2.20 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | 142.1, 131.5, 129.8, 125.4, 119.2, 109.8, 17.5 |

| IR (KBr, cm⁻¹) | 3420, 3330, 1610, 1500, 860, 810 |

Note: Spectroscopic data is predicted and should be confirmed by experimental analysis.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound via electrophilic bromination. The provided protocol is robust and can be adapted for similar substituted anilines. The understanding of the underlying reaction mechanism is crucial for predicting and controlling the regioselectivity of the reaction, which is a key aspect in the synthesis of complex organic molecules for drug discovery and development. For substrates where polysubstitution is a significant side reaction, a protection-deprotection strategy for the amino group may be employed to enhance selectivity.[5][6]

References

2-Bromo-4-chloro-6-methylaniline: A Versatile Intermediate for Pharmaceutical Synthesis

Introduction

2-Bromo-4-chloro-6-methylaniline is a key synthetic intermediate widely employed in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring ortho-bromo and methyl groups alongside a para-chloro substituent, provides a versatile scaffold for the synthesis of a diverse array of complex molecules, particularly those with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in common cross-coupling reactions, as well as a plausible synthetic route for its preparation. The information presented here is intended for researchers, scientists, and professionals in the drug development industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 146948-68-7 | [1][2] |

| Molecular Formula | C₇H₇BrClN | [1][2] |

| Molecular Weight | 220.49 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| IUPAC Name | This compound | [3] |

Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Acetylation of 4-Chloro-2-methylaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford N-(4-chloro-2-methylphenyl)acetamide.

Step 2: Bromination of N-(4-chloro-2-methylphenyl)acetamide

-

Dissolve the N-(4-chloro-2-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(2-bromo-4-chloro-6-methylphenyl)acetamide

-

To the crude N-(2-bromo-4-chloro-6-methylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl bromide of this compound and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Table of Reaction Conditions for Suzuki-Miyaura Coupling (Based on Analogs)

The following table provides representative conditions for the Suzuki-Miyaura coupling of similar bromoaniline substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 75-90 (est.) | [4] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | Toluene | 110 | 16 | 80-95 (est.) | [5] |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80 | 24 | 70-85 (est.) |

Yields are estimated based on reactions with structurally related bromoanilines and may vary for this compound.

Detailed Protocol for Suzuki-Miyaura Coupling

-

In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines. This reaction is instrumental in the synthesis of substituted anilines that are prevalent in many drug candidates.[6]

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 146948-68-7 [chemicalbook.com]

- 3. 2-Bromo-4-chloro-6-methylbenzenamine | C7H7BrClN | CID 20543754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

The Versatility of 2-Bromo-4-chloro-6-methylaniline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-6-methylaniline is a versatile substituted aniline that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring bromine, chlorine, and methyl groups on the aniline core, provides medicinal chemists with multiple reactive handles for structural elaboration and fine-tuning of physicochemical and pharmacological properties. This document provides detailed application notes on its use in the development of therapeutic agents, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Application in the Synthesis of CRF1 Receptor Antagonists

Substituted anilines are key components in the development of antagonists for the Corticotropin-Releasing Factor Receptor 1 (CRF1), a G-protein coupled receptor implicated in the body's stress response. Antagonism of CRF1 is a promising therapeutic strategy for managing stress-related disorders such as anxiety and depression.

Quantitative Biological Data